6-Amino-5-nitroso-2-thiouracil-13C,15N
CAS No.: 1246814-68-5
Cat. No.: VC0030913
Molecular Formula: C4H4N4O2S
Molecular Weight: 174.147
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246814-68-5 |
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Molecular Formula | C4H4N4O2S |
Molecular Weight | 174.147 |
IUPAC Name | 6-amino-5-(oxoamino)-2-sulfanylidene-(613C)1H-pyrimidin-4-one |
Standard InChI | InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)/i2+1,8+1 |
Standard InChI Key | UOWCFGBLAMCSFY-RETHMIJMSA-N |
SMILES | C1(=C(NC(=S)NC1=O)N)N=O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
6-Amino-5-nitroso-2-thiouracil-13C,15N is characterized by its pyrimidine ring structure with specific functional groups and isotopic labeling. The compound features a pyrimidine ring with an amino group at position 6, a nitroso group at position 5, and a thiocarbonyl group at position 2. The strategic incorporation of carbon-13 and nitrogen-15 isotopes enhances its utility in spectroscopic applications, particularly in NMR studies.
Property | Value |
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CAS Number | 1246814-68-5 |
Molecular Formula | C3¹³CH4N3¹⁵NO2S |
Molecular Weight | 174.15 g/mol |
Appearance | Brown Solid |
Solubility | Aqueous Sodium Hydroxide |
SMILES Notation | N[13C]1=C([15N]=O)C(=O)NC(=S)N1 |
Unlabeled CAS Number | 1672-48-6 |
Structural Features
The structure of 6-Amino-5-nitroso-2-thiouracil-13C,15N is particularly notable for its specific isotopic labeling pattern. The compound contains a carbon-13 atom at a specific position in the pyrimidine ring and a nitrogen-15 atom in the nitroso group . This strategic isotopic labeling enhances its utility in NMR spectroscopy by providing distinct spectral signatures that can be tracked through various biochemical processes.
The compound's structure includes both hydrogen-bond donors and acceptors, allowing it to form complexes with various molecules including heavy metal ions . These complexing properties contribute to the compound's versatility in both analytical chemistry and biochemical research applications.
Synthesis and Preparation
Synthetic Route
The synthesis of 6-Amino-5-nitroso-2-thiouracil-13C,15N follows a multi-step process that begins with isotopically labeled precursors. As detailed in several research protocols, the process typically involves:
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A sodium ethoxide mediated cyclization of ethyl cyanoacetate with [¹³C]-thiourea to form [2-¹³C]-6-amino-2-thiouracil .
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Subsequent nitrosylation using Na¹⁵NO₂ (sodium [¹⁵N]-nitrite), which installs the ¹⁵N label at the nitroso group position .
This yields [2-¹³C, 5-¹⁵N]-6-amino-5-nitroso-2-thioxo-2,3-dihydropyrimidin-4(3H)-one, which is the systematic name for 6-Amino-5-nitroso-2-thiouracil-13C,15N .
Detailed Synthesis Procedure
The specific synthesis protocol, as described in research literature, involves the following steps:
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Compound 1 (6.76 g, 46.89 mmol) is suspended in 1 N hydrochloric acid (135 cm³) .
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A solution of sodium [¹⁵N]-nitrite (3.45 g, 49.23 mmol) in water (41 cm³) is added to the suspension .
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The reaction is cooled to 0°C with an ice bath and stirred at this temperature for 5 hours until a red precipitate forms .
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The solid is vacuum filtered and washed successively with cold water (50 cm³) and ethanol (50 cm³) to yield the pure compound as a red powder .
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The yield from this process is typically around 7.35 g (90%) .
The resulting compound can be characterized using ¹H NMR spectroscopy, which shows characteristic signals at δ = 12.56 (s, 1H, N(3)H), 11.23 (s, 1H, N(1)H), and 7.71 (s, 2H, N(6)H₂) ppm .
Analytical Characterization
NMR Spectroscopy Data
The NMR spectroscopy data for 6-Amino-5-nitroso-2-thiouracil-13C,15N provides essential information about its structure and purity. The ¹H NMR spectrum (300 MHz, DMSO-d₆) shows distinct signals that confirm the presence of the amino group and the NH groups in the pyrimidine ring :
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δ = 12.56 (s, 1H, N(3)H)
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δ = 11.23 (s, 1H, N(1)H)
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δ = 7.71 (s, 2H, N(6)H₂) ppm
These spectral features are consistent with the expected structure and confirm the successful synthesis of the compound .
Physical Properties
The physical characteristics of 6-Amino-5-nitroso-2-thiouracil-13C,15N include:
Property | Description |
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Appearance | Brown Solid |
Solubility | Soluble in Aqueous Sodium Hydroxide |
Stability | Limited data available |
Storage Conditions | Standard laboratory conditions recommended |
The compound's distinctive brown color is a characteristic physical property that helps in visual identification during synthesis and purification processes .
Applications in Research
NMR Spectroscopy Applications
The primary application of 6-Amino-5-nitroso-2-thiouracil-13C,15N is in NMR spectroscopy studies, where it serves as a valuable tool for the structural and functional analysis of RNA and other biomolecules . The incorporation of carbon-13 and nitrogen-15 isotopes provides several advantages in NMR studies:
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Enhanced spectral resolution due to the distinct chemical shifts of the isotopically labeled atoms .
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Reduced spectral crowding, which is particularly beneficial for the analysis of large biomolecules .
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Simplified resonance assignment in complex biomolecular structures .
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Improved sensitivity for the detection of specific molecular interactions and dynamics .
These properties make 6-Amino-5-nitroso-2-thiouracil-13C,15N particularly valuable for studies of RNA structure, dynamics, and ligand interactions .
Role in Biochemical Research
Beyond its applications in NMR spectroscopy, 6-Amino-5-nitroso-2-thiouracil-13C,15N plays important roles in various biochemical research areas:
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It serves as a precursor in the synthesis of isotopically labeled adenine and other nucleobases .
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It contributes to the production of labeled ATP for RNA analysis .
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The compound functions as an intermediate in chemo-enzymatic synthesis pathways for labeled nucleotides .
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It can form complexes with heavy metal ions, suggesting potential applications in metal-binding studies .
These diverse applications highlight the significance of 6-Amino-5-nitroso-2-thiouracil-13C,15N in both analytical chemistry and biochemical research.
These price variations reflect differences in purity, isotopic enrichment levels, and manufacturing processes among suppliers .
Related Compounds and Derivatives
Structural Analogues
Several structural analogues of 6-Amino-5-nitroso-2-thiouracil-13C,15N exist, each with its own specific applications in research:
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6-Amino-5-nitro-2-thio-uracil-13C2,15N (CAS: 1330266-31-3) - A related compound featuring a nitro group instead of a nitroso group .
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6-Amino-2-thiouracil - The non-isotopically labeled parent compound, which serves as a precursor in the synthesis of the labeled variant .
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Various other isotopically labeled thiouracil derivatives used in metabolic studies and structural biology research .
These structural analogues provide researchers with a range of tools for specific applications in biochemical and structural studies.
Incorporation into Larger Biomolecules
6-Amino-5-nitroso-2-thiouracil-13C,15N serves as a valuable intermediate in the synthesis of isotopically labeled nucleotides and RNA segments . Research has demonstrated its utility in:
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The chemo-enzymatic synthesis of [2-13C, 7-15N]-ATP for NMR analysis of RNA .
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The preparation of atom-specifically labeled building blocks for incorporation into RNA via T7 RNA polymerase-based in vitro transcription .
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The synthesis of other isotopically labeled nucleobases for structural studies of nucleic acids .
These applications highlight the compound's significance as a key intermediate in the preparation of labeled biomolecules for various research applications.
Future Research Directions
Emerging Technologies and Methods
As analytical technologies continue to advance, new applications for 6-Amino-5-nitroso-2-thiouracil-13C,15N are likely to emerge:
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Integration with emerging mass spectrometry techniques for enhanced sensitivity in metabolite detection .
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Combination with advanced imaging technologies for visualizing nucleotide incorporation and metabolism in living systems .
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Development of novel labeling strategies that incorporate this compound into more complex biomolecular structures .
These emerging technologies suggest a promising future for the continued relevance and utility of 6-Amino-5-nitroso-2-thiouracil-13C,15N in biochemical research.
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